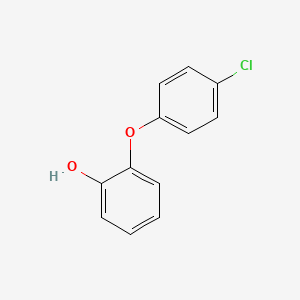

2-Hydroxy-4'-chlorodiphenyl ether

Description

2-Hydroxy-4'-chlorodiphenyl ether (C₁₂H₉ClO₂, molecular weight 220.65) is a halogenated aromatic ether featuring a hydroxyl (-OH) group at the ortho position (C2) of one benzene ring and a chlorine atom at the para position (C4') of the adjacent ring. This compound is structurally related to diphenyl ether derivatives but distinguished by its substitution pattern, which influences its chemical reactivity, solubility, and environmental behavior.

Properties

IUPAC Name |

2-(4-chlorophenoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUWFRSMPFMYOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4’-chlorodiphenyl ether typically involves the reaction of 4-chlorophenol with phenol in the presence of a base. One common method includes the use of potassium carbonate as a base and copper powder as a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction yields 2-Hydroxy-4’-chlorodiphenyl ether after purification .

Industrial Production Methods: Industrial production of 2-Hydroxy-4’-chlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The catalysts and solvents used in the industrial process are often recycled to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4’-chlorodiphenyl ether undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The chlorine atom can be reduced to form the corresponding hydroxy diphenyl ether.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea under basic conditions.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Hydroxy diphenyl ethers.

Substitution: Various substituted diphenyl ethers depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-4’-chlorodiphenyl ether has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

Biology: The compound is studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4’-chlorodiphenyl ether involves its interaction with cellular components. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their function. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity to various molecular targets. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

4-Chlorodiphenyl Ether

- Structure : Chlorine at the para position of one benzene ring (C12H9ClO, MW 204.65) .

- Synthesis: Prepared via Ullmann coupling of 4-chloro-1-iodobenzene and p-chlorophenol using CuI as a catalyst, yielding 66.57% .

- Properties :

- Lower polarity due to the absence of a hydroxyl group.

- Higher volatility compared to hydroxylated analogs.

- Applications : Used as a reference material in analytical chemistry and intermediate in polymer synthesis .

- Environmental Impact : Detected as an interferent in dioxin/furan analysis via GC-MS/MS due to structural similarities .

4,4'-Dichlorodiphenyl Ether

- Structure : Chlorine atoms at para positions of both benzene rings (C₁₂H₈Cl₂O, MW 253.10).

- Synthesis : Similar to 4-chlorodiphenyl ether but with dual chlorination .

- Properties: Higher hydrophobicity (log P ~4.5) compared to mono-chlorinated analogs. Resistance to biodegradation due to increased halogenation.

- Toxicity : Classified under ACGIH’s "Under Study" list for occupational exposure risks, similar to chlorodiphenyl (42% Cl) .

Chlorinated Biphenyl Ethers (PCBs)

- Structure : Multiple chlorine substituents on biphenyl frameworks.

- Key Differences: PCBs lack the ether oxygen, reducing hydrogen-bonding capacity.

- Regulatory Status : Monitored under EPA Method 16130 for dioxin-like toxicity .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Diphenyl Ether Derivatives

| Compound | Molecular Formula | Molecular Weight | log P<sup>a</sup> | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| 2-Hydroxy-4'-chlorodiphenyl ether | C₁₂H₉ClO₂ | 220.65 | ~3.2 (estimated) | 290–310 (est.) | -OH, -Cl |

| 4-Chlorodiphenyl ether | C₁₂H₉ClO | 204.65 | 3.8 | 285–290 | -Cl |

| 4,4'-Dichlorodiphenyl ether | C₁₂H₈Cl₂O | 253.10 | 4.5 | 315–320 | -Cl (para) |

| PCB-15 (4,4'-dichlorobiphenyl) | C₁₂H₈Cl₂ | 253.10 | 5.1 | 325–330 | -Cl (no ether oxygen) |

<sup>a</sup>log P values estimated from structural analogs .

Analytical and Environmental Considerations

- Detection :

- Environmental Fate :

Toxicological and Regulatory Insights

- This compound: Potential endocrine-disrupting effects due to structural resemblance to phenolic xenobiotics (e.g., bisphenol A).

- PCBs : Strictly regulated under TSCA with toxicity equivalency factors (TEFs) for dioxin-like activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.